REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][c:16]([CH:20]([CH2:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[OH:29])[cH:17][cH:18][cH:19]1.[K+:1].[K+:2].[O-:3][Cr:4]([O:5][Cr:6](=[O:7])(=[O:8])[O-:9])(=[O:10])=[O:11].[OH2:30].[S:31](=[O:32])(=[O:33])([OH:34])[OH:35]>>[CH3:12][O:13][c:14]1[cH:15][c:16]([C:20]([CH2:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)=[O:29])[cH:17][cH:18][cH:19]1
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Name
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COc1cccc(C(O)CCc2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(O)CCc2ccccc2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])O[Cr](=O)(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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COc1cccc(C(=O)CCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |